molecular formula C10H3Cl2FN2 B13650129 2,4-Dichloro-8-fluoroquinoline-3-carbonitrile

2,4-Dichloro-8-fluoroquinoline-3-carbonitrile

Cat. No.: B13650129
M. Wt: 241.05 g/mol
InChI Key: JMYZUAVWYUXBGH-UHFFFAOYSA-N
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Description

2,4-Dichloro-8-fluoroquinoline-3-carbonitrile is a halogenated quinoline derivative characterized by chlorine substituents at positions 2 and 4, a fluorine atom at position 8, and a cyano group (-CN) at position 3.

Properties

Molecular Formula

C10H3Cl2FN2

Molecular Weight

241.05 g/mol

IUPAC Name

2,4-dichloro-8-fluoroquinoline-3-carbonitrile

InChI

InChI=1S/C10H3Cl2FN2/c11-8-5-2-1-3-7(13)9(5)15-10(12)6(8)4-14/h1-3H

InChI Key

JMYZUAVWYUXBGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(C(=C2Cl)C#N)Cl

Origin of Product

United States

Preparation Methods

Detailed Synthetic Procedure from 2,4-Dichloro-6-fluoroaniline

This method is widely used and involves the following key steps:

Step Reaction Conditions Notes
1 Diazotization of 2,4-dichloro-6-fluoroaniline Acidic medium, low temperature Formation of diazonium salt
2 Sandmeyer reaction to introduce carbonitrile CuCN catalyst, aqueous medium Replacement of diazonium with -CN group
3 Cyclization to quinoline ring Heating with appropriate reagents Formation of quinoline-3-carbonitrile structure
  • Diazotization: The aniline derivative is treated with nitrous acid under acidic conditions to form the diazonium salt intermediate.
  • Sandmeyer Reaction: The diazonium salt reacts with copper(I) cyanide, replacing the diazonium group with a nitrile (-CN) group at the 3-position.
  • Cyclization: Intramolecular cyclization under heating conditions forms the quinoline ring system with the carbonitrile substituent at position 3.

This route yields 4,6-dichloro-8-fluoroquinoline-3-carbonitrile in moderate to good yields and is amenable to scale-up for research purposes.

Alternative Route via Pyrimidine Precursors

An alternative approach uses 4,6-dichloro-2-(methylsulfonyl)-1,3-pyrimidine as a starting material. The sequence involves:

  • Lithiation of the pyrimidine precursor.
  • Reaction with sulfur and phenacyl derivatives.
  • Subsequent ring closure and functional group transformations to yield the quinoline carbonitrile.

This method is less common but offers a route when specific pyrimidine intermediates are available.

Related Synthetic Procedures from Quinoline Derivatives

While direct literature on 2,4-Dichloro-8-fluoroquinoline-3-carbonitrile is limited, closely related quinoline-3-carbonitrile derivatives have been prepared by similar methods involving:

  • Conversion of substituted benzoic acids to benzoyl chlorides using thionyl chloride.
  • Reaction with ethyl cyanoacetate derivatives.
  • Cyclization with amines and base to form quinoline cores.

For example, 2,4-dichloro-5-fluoro-3-nitrobenzoic acid was converted to quinoline derivatives by refluxing with thionyl chloride and subsequent transformations. These methods demonstrate the utility of acid chloride intermediates and cyclization strategies relevant to quinoline carbonitrile synthesis.

Data Table Summarizing Key Preparation Methods

Method Starting Material Key Reactions Conditions Yield Reference
Diazotization + Sandmeyer + Cyclization 2,4-Dichloro-6-fluoroaniline Diazotization, CuCN substitution, cyclization Acidic medium, reflux Moderate to good
Pyrimidine Lithiation Route 4,6-Dichloro-2-(methylsulfonyl)-1,3-pyrimidine Lithiation, sulfur/phenacyl reaction, ring closure Lithiation, heating Not specified
Acid chloride + ethyl cyanoacetate + cyclization 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid (analogous) SOCl2 to acid chloride, reaction with cyanoacetate, amine cyclization Reflux in benzene/DMF High (up to 89%)

Research Results and Notes

  • The diazotization-Sandmeyer-cyclization sequence is the most established method for introducing the carbonitrile group at the 3-position of halogenated quinolines.
  • The presence of electron-withdrawing halogens (Cl, F) influences the reactivity and regioselectivity during cyclization.
  • Reported yields for analogous quinoline carbonitriles are generally high (up to 89-95%) when optimized reaction conditions and purification steps are employed.
  • The pyrimidine lithiation route is less documented but provides an alternative when aniline derivatives are less accessible.
  • Purification typically involves crystallization or chromatography, with care taken to remove residual reagents such as thionyl chloride or copper salts.
  • The compound exhibits significant biological activity, which motivates the development of efficient synthetic routes for research and drug development.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-8-fluoroquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethylformamide or acetonitrile.

    Oxidation Reactions: Oxidizing agents, such as potassium permanganate or hydrogen peroxide, are used to oxidize the compound.

    Reduction Reactions: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are used to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce quinoline N-oxides.

Scientific Research Applications

2,4-Dichloro-8-fluoroquinoline-3-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for the treatment of infectious diseases and cancer.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,4-Dichloro-8-fluoroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes. For example, it may inhibit DNA gyrase, an enzyme involved in DNA replication, thereby exerting its antimicrobial effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key compounds are selected based on structural similarity scores (0.88–0.90) and substituent diversity .

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Substituents Molecular Weight Key Properties/Applications Reference
2,4-Dichloro-8-fluoroquinoline-3-carbonitrile 2-Cl, 4-Cl, 8-F, 3-CN Not provided High lipophilicity; potential kinase inhibition
4-Chloro-8-fluoro-6-methoxyquinoline-3-carbonitrile (1823500-08-8) 4-Cl, 8-F, 6-OCH3, 3-CN ~250.6 Enhanced solubility due to methoxy group; antimicrobial activity
4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile (1017049-01-2) 4-Cl, 6-OCH3, 8-OCH3, 3-CN ~280.7 Polar substituents improve aqueous solubility; anti-inflammatory applications
4-Chloro-8-(difluoromethoxy)quinoline-3-carbonitrile (1016769-41-7) 4-Cl, 8-OCHF2, 3-CN ~266.5 Moderate stability; fluorinated groups enhance metabolic resistance
4-Chloro-8-fluoro-6-nitro-3-quinolinecarbonitrile (915369-86-7) 4-Cl, 8-F, 6-NO2, 3-CN 251.6 Nitro group increases reactivity; stored at 2–8°C for stability

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing Groups (EWGs): The target compound’s 2,4-dichloro and 8-fluoro substituents create a strong electron-deficient quinoline core, favoring nucleophilic substitution reactions at the 2- or 4-positions. In contrast, methoxy or difluoromethoxy groups (e.g., 1823500-08-8, 1016769-41-7) introduce steric bulk and moderate electron-donating effects, reducing reactivity but improving solubility .
  • Nitro Group Impact: The 6-nitro substituent in 915369-86-7 enhances electrophilicity but may compromise stability, necessitating low-temperature storage to prevent degradation .

Physicochemical Properties

  • Lipophilicity: The dichloro-fluoro combination in the target compound likely increases logP compared to methoxy- or nitro-substituted analogs, favoring membrane permeability in biological systems.
  • Melting Points: While direct data are unavailable, analogs like 8-hydroxy-4-phenyl-dihydroquinoline-3-carbonitrile (m.p. 214–216°C, ) suggest that halogenated quinolines generally exhibit higher melting points due to stronger van der Waals interactions.

Biological Activity

2,4-Dichloro-8-fluoroquinoline-3-carbonitrile is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and potential anticancer properties, supported by various research findings and case studies.

The compound features a complex structure characterized by:

  • Molecular Formula : C10H5Cl2FN
  • Molecular Weight : 233.06 g/mol
  • Appearance : Pale yellow crystalline solid

The presence of halogen atoms (chlorine and fluorine) and a carbonitrile group significantly influences its reactivity and biological activity.

The primary mechanism of action for 2,4-Dichloro-8-fluoroquinoline-3-carbonitrile involves:

  • Inhibition of DNA Gyrase and Topoisomerase IV : These enzymes are critical for bacterial DNA replication. By inhibiting these enzymes, the compound disrupts DNA supercoiling, leading to bacterial cell death.
  • Induction of Apoptosis in Mammalian Cells : In mammalian cells, it has been shown to activate caspases and induce cytochrome c release from mitochondria, promoting programmed cell death.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.58 µg/mL
Staphylococcus aureus0.65 µg/mL

In vitro studies demonstrate that 2,4-Dichloro-8-fluoroquinoline-3-carbonitrile exhibits significant antimicrobial activity against both Gram-negative and Gram-positive bacteria .

Anticancer Potential

Recent research has also highlighted the potential anticancer properties of this compound. In studies involving bladder (T-24) and prostate (PC-3) cancer cell lines, the compound showed promising results in suppressing tumor growth . The underlying mechanisms may involve the inhibition of specific tyrosine kinases that play crucial roles in cell proliferation.

Case Studies

  • Antibacterial Activity Evaluation : A study conducted using agar diffusion methods showed that derivatives of 2,4-Dichloro-8-fluoroquinoline exhibited varying degrees of antimicrobial activity against E. coli and S. aureus. The results indicated that structural modifications could enhance antibacterial efficacy .
  • Antitumor Activity Assessment : In a drug repurposing study, fluoroquinolone derivatives were tested for their ability to inhibit cancer cell growth. The results indicated that certain derivatives could effectively reduce viability in cancer cell lines while exhibiting low toxicity towards normal cells .

Dosage Effects and Toxicity

Dosage studies in animal models suggest that at lower concentrations, 2,4-Dichloro-8-fluoroquinoline-3-carbonitrile demonstrates antimicrobial effects without significant toxicity. However, higher doses may lead to adverse effects, necessitating careful dosage management in therapeutic applications.

Q & A

Q. What are the standard synthetic routes for preparing 2,4-Dichloro-8-fluoroquinoline-3-carbonitrile?

The synthesis typically involves halogenation and cyclization steps. A common approach is to start with a quinoline precursor, followed by selective chlorination at positions 2 and 4 using reagents like phosphorus oxychloride (POCl₃). Fluorination at position 8 can be achieved via nucleophilic aromatic substitution using potassium fluoride (KF) or fluorinating agents like DAST. The carbonitrile group at position 3 is introduced through cyanation reactions, such as the Rosenmund-von Braun reaction. Key parameters include temperature control (80–120°C for chlorination) and solvent selection (e.g., DMF for polar aprotic conditions) to optimize yield and regioselectivity .

Q. Which analytical techniques are most effective for characterizing 2,4-Dichloro-8-fluoroquinoline-3-carbonitrile?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substituent positions and purity. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while X-ray crystallography (using programs like SHELXL ) resolves structural ambiguities. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>98%), and Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹). For fluorinated analogs, ¹⁹F NMR is indispensable for verifying fluorine incorporation .

Q. What are the primary research applications of 2,4-Dichloro-8-fluoroquinoline-3-carbonitrile?

This compound serves as a key intermediate in medicinal chemistry for developing kinase inhibitors and antimicrobial agents. Its electron-withdrawing groups (Cl, F, CN) enhance binding to enzymatic active sites, making it valuable in structure-activity relationship (SAR) studies. It is also used in materials science to synthesize fluorescent probes due to the quinoline core’s photostability .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during the synthesis of 2,4-Dichloro-8-fluoroquinoline-3-carbonitrile?

Byproducts often arise from over-chlorination or incomplete fluorination. To address this:

  • Use stoichiometric control (e.g., 2.2 equivalents of POCl₃ for selective chlorination).
  • Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
  • Monitor fluorination progress via ¹⁹F NMR to avoid residual starting material.
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) before proceeding to cyanation .

Q. What computational methods are suitable for predicting the biological activity of 2,4-Dichloro-8-fluoroquinoline-3-carbonitrile derivatives?

Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with target proteins (e.g., EGFR kinase). Density Functional Theory (DFT) calculations assess electronic properties (HOMO-LUMO gaps) to predict reactivity. Quantitative Structure-Activity Relationship (QSAR) models, built using descriptors like logP and polar surface area, correlate structural features with bioactivity. Molecular dynamics simulations (AMBER, GROMACS) evaluate binding stability over time .

Q. How can contradictory crystallographic data for halogenated quinolines be resolved?

Discrepancies in X-ray diffraction data may stem from polymorphism or disordered halogen positions. Strategies include:

  • Collecting high-resolution data (≤1.0 Å) and refining structures with SHELXL .
  • Performing Hirshfeld surface analysis to assess intermolecular interactions.
  • Validating against spectroscopic data (e.g., NMR chemical shifts) to confirm substituent orientation .

Q. What experimental protocols address variability in biological assay results for fluorinated quinolines?

Variability often arises from compound solubility or assay conditions. Mitigation steps:

  • Use DMSO stock solutions (<0.1% v/v) to prevent solvent toxicity.
  • Include positive controls (e.g., ciprofloxacin for antimicrobial assays).
  • Validate results via orthogonal assays (e.g., SPR for binding affinity alongside enzymatic inhibition).
  • Perform dose-response curves (IC₅₀/EC₅₀) in triplicate to ensure reproducibility .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported solubility and stability of 2,4-Dichloro-8-fluoroquinoline-3-carbonitrile?

Conflicting data may arise from differences in solvent systems or storage conditions. Methodological recommendations:

  • Test solubility in multiple solvents (e.g., DMSO, ethanol, PBS) using nephelometry.
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
  • Compare results against structurally similar compounds (e.g., 4-Chloro-8-(difluoromethoxy)quinoline-3-carbonitrile ) to identify trends .

Q. What strategies validate the purity of 2,4-Dichloro-8-fluoroquinoline-3-carbonitrile when commercial sources report inconsistent QC data?

Independent verification is essential:

  • Perform elemental analysis (C, H, N, Cl, F) to confirm stoichiometry.
  • Use hyphenated techniques (LC-MS) to detect trace impurities.
  • Cross-reference with published melting points and spectroscopic data for analogs .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Halogenated Quinolines

StepReagents/ConditionsYield Optimization Tips
ChlorinationPOCl₃, DMF, 110°C, 6hUse anhydrous conditions
FluorinationKF, DMSO, 120°C, 12hMicrowave assistance
CyanationCuCN, NMP, 150°C, 8hPurify intermediates

Q. Table 2: Analytical Benchmarks for Quality Control

TechniqueTarget MetricsAcceptable Range
¹H NMRSingle peak for H-5 (quinoline core)δ 8.9–9.1 ppm
HPLCPurity≥98% (UV 254 nm)
HRMSMolecular ion ([M+H]⁺)m/z 255.98 (calculated)

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